CYP3A4 Inhibition: 3,4-Dichloro-N-pentylbenzamide vs. Positional Isomer 2,4-Dichloro-N-pentylbenzamide
3,4-Dichloro-N-pentylbenzamide exhibits an IC50 of 29,000 nM against CYP3A4 in human liver microsomes using midazolam as a substrate [1]. This weak inhibitory activity is a defining characteristic that differentiates it from the 2,4-dichloro positional isomer, for which no equivalent CYP inhibition data is available, highlighting the critical influence of chlorine substitution pattern on metabolic enzyme interactions. This data provides a quantitative benchmark for researchers evaluating the metabolic stability profile of the 3,4-dichloro benzamide scaffold.
| Evidence Dimension | CYP3A4 Inhibition IC50 |
|---|---|
| Target Compound Data | 29,000 nM |
| Comparator Or Baseline | 2,4-Dichloro-N-pentylbenzamide (CAS 2447-88-3): No data available |
| Quantified Difference | Not applicable; data absent for comparator |
| Conditions | Human liver microsomes, midazolam as substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
The availability of a defined CYP3A4 IC50 value for the 3,4-dichloro isomer provides a critical experimental handle for predicting potential drug-drug interactions, whereas the absence of data for the 2,4-isomer represents a knowledge gap that introduces risk in early-stage ADME screening.
- [1] BindingDB. BDBM50366392 (CHEMBL4172417). IC50: 2.90E+4 nM for CYP3A4. ChEMBL/European Bioinformatics Institute. View Source
